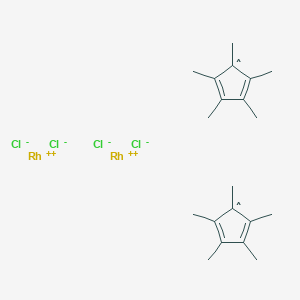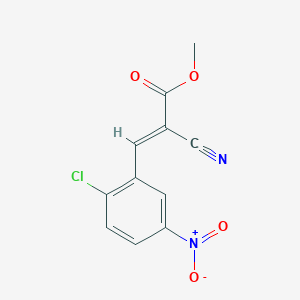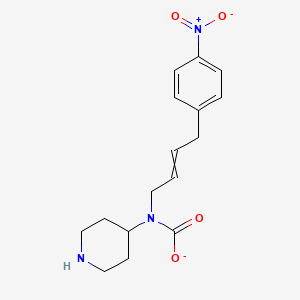
4-Nitrobenzylallyl(piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzylallyl(piperidin-4-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 4-Nitrobenzylallyl(piperidin-4-yl)carbamate involves several steps. One common method is the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group and finally forming its salt . This method is advantageous due to the use of commercially available raw materials and shorter reaction times, making it viable for large-scale manufacturing .
Analyse Des Réactions Chimiques
4-Nitrobenzylallyl(piperidin-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Raney-Ni for reductive amination and ammonia for the amination process . The major products formed from these reactions are typically carbamate salts, which are valuable intermediates in the synthesis of pharmaceuticals .
Applications De Recherche Scientifique
4-Nitrobenzylallyl(piperidin-4-yl)carbamate has several scientific research applications. It is used in the synthesis of biologically active piperidine derivatives, which have shown potential in treating diseases such as HIV and as serotonin receptor agents . Additionally, piperidine derivatives are significant in the development of drugs targeting the Janus Kinase (JAK) family, which plays a crucial role in intracellular signal transduction .
Mécanisme D'action
The mechanism of action of 4-Nitrobenzylallyl(piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been associated with the inhibition of monoamine receptors, including serotonin receptors . This interaction is crucial for the compound’s pharmacokinetic properties and its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Nitrobenzylallyl(piperidin-4-yl)carbamate can be compared with other piperidine derivatives such as methyl piperidine-4-yl-carbamate and benzyl piperidine-4-yl-carbamate . These compounds share similar synthetic routes and biological activities but differ in their specific applications and molecular targets. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H20N3O4- |
|---|---|
Poids moléculaire |
318.35 g/mol |
Nom IUPAC |
N-[4-(4-nitrophenyl)but-2-enyl]-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C16H21N3O4/c20-16(21)18(14-8-10-17-11-9-14)12-2-1-3-13-4-6-15(7-5-13)19(22)23/h1-2,4-7,14,17H,3,8-12H2,(H,20,21)/p-1 |
Clé InChI |
DLQOELYZDOVWFN-UHFFFAOYSA-M |
SMILES canonique |
C1CNCCC1N(CC=CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,8S)-7-benzyl-6-oxo-1-oxa-7-azaspiro[4.4]nonane-8-carbonitrile](/img/structure/B14798326.png)
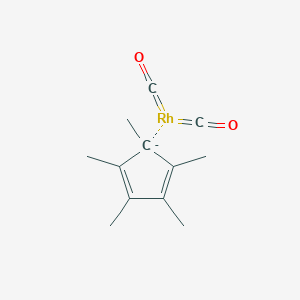
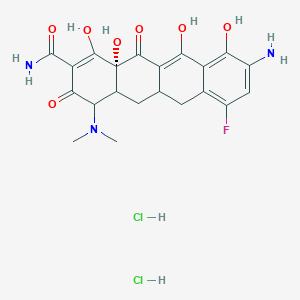
![2-Amino-3-methyl-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14798362.png)
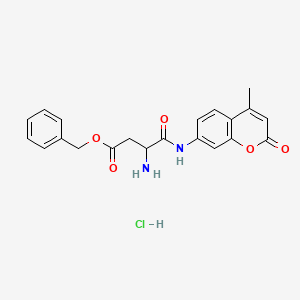
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)

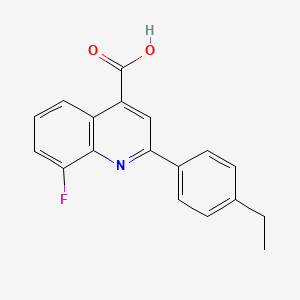
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
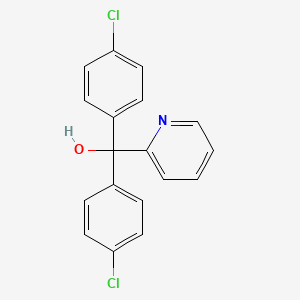
![4-chloro-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B14798396.png)
